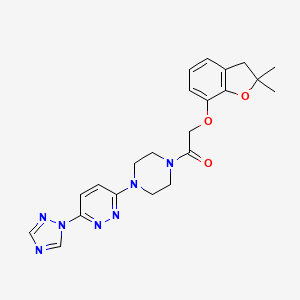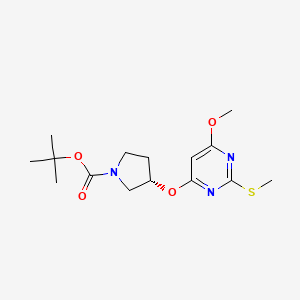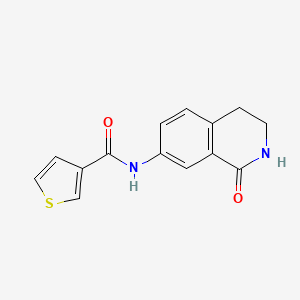![molecular formula C21H17FN4O3 B2563846 2-{2-[3-(4-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]-1H-ピロール-1-イル}-N-(4-メトキシフェニル)アセトアミド CAS No. 1260951-42-5](/img/structure/B2563846.png)
2-{2-[3-(4-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]-1H-ピロール-1-イル}-N-(4-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring fluorophenyl, oxadiazole, and pyrrole groups
科学的研究の応用
Chemistry
Studying electron-donating and -withdrawing effects due to its diverse functional groups.
Applications in material science for developing new polymers or organic semiconductors.
Biology
Investigating its interaction with biological macromolecules, including proteins and DNA.
Medicine
Exploring its potential as a pharmacophore in drug development, particularly for its unique structural features.
Industry
Its derivatives might serve as intermediates in the synthesis of more complex organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:
The formation of the 1,2,4-oxadiazole ring via cyclization reactions.
Introduction of the pyrrole moiety through condensation or cyclization methods.
N-arylation to introduce the methoxyphenyl group.
Detailed reaction conditions would involve specific catalysts, solvents, temperature, and time settings tailored for each reaction step.
Industrial Production Methods: Scaling up the synthesis for industrial purposes would require optimization of each step for yield and efficiency, including:
High-purity starting materials.
Use of flow chemistry for continuous synthesis.
Advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound could be oxidized under specific conditions, potentially altering the electronic properties of the oxadiazole or pyrrole rings.
Reduction: : Reduction reactions might target the fluorophenyl or oxadiazole functionalities.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Various halogenation reagents or metal catalysts.
Major Products
Oxidized or reduced derivatives.
Substituted analogs with potentially enhanced or diminished activity.
作用機序
The compound's mechanism of action involves its interactions with specific molecular targets. For instance:
Molecular Targets: : Enzymes or receptors that recognize the structural motifs of the compound.
Pathways: : It might inhibit or activate biological pathways depending on its binding affinities and conformational changes induced upon interaction.
類似化合物との比較
Similar Compounds
2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide
2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of the 4-fluorophenyl group can alter the compound's electronic properties and reactivity compared to its chloro or bromo counterparts.
Unique interaction profiles with biological targets due to the electron-withdrawing effect of the fluorine atom.
With all its fascinating features, 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide stands out as a compound of significant interest for further research and development.
特性
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-28-17-10-8-16(9-11-17)23-19(27)13-26-12-2-3-18(26)21-24-20(25-29-21)14-4-6-15(22)7-5-14/h2-12H,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYGFAAWGVIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2563764.png)
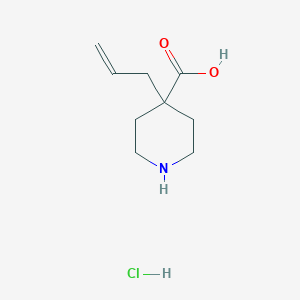
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2563768.png)
![N-(3-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2563770.png)
![(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2563772.png)
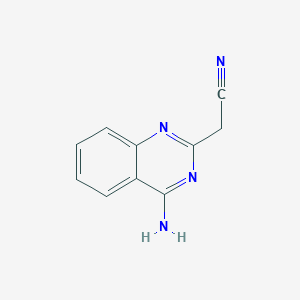
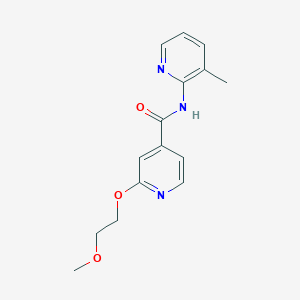
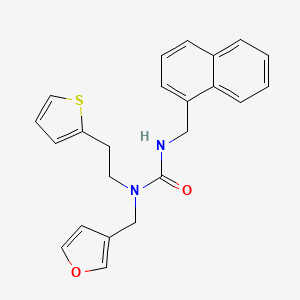
![3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2563779.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]thiomorpholine](/img/structure/B2563780.png)
